N-(3-methylpyridin-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylpyridin-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds, including structures like pyrroles, pyridines, pyrollidins, piperdines, indoles, imidazol, and pyrazins, serve as structural components of pharmaceuticals and agrochemicals because of their high biological activities. Their applications range from herbicides and insecticides to pharmaceuticals and adhesives. For instance, pyrazines are employed in flavors, fragrances, and as pharmaceutical intermediates, with 2-methylpyrazine being a raw material for the anti-tuberculosis drug pyrazinamide. Pyrrole derivatives, on the other hand, find use in materials science, notably as a raw material for polypyrrole, an electroconductive polymer drawing attention for its potential in inexpensive production processes (Higasio & Shoji, 2001).
Synthesis and Chemical Properties
The synthesis and chemical properties of related nitrogen-containing heterocyclic compounds are of considerable interest in the development of new pharmaceutical agents. For example, the compound N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ([11C]9) was synthesized as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, illustrating the compound's utility in diagnostic imaging and its role in exploring new therapeutic avenues (Wang et al., 2018).
Molecular Docking and In Vitro Screening
The development of novel pyridine and fused pyridine derivatives, including the synthesis of compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile and its derivatives, has been explored. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, showcasing moderate to good binding energies. This research signifies the potential for creating new pharmaceutical compounds with specific biological targets, highlighting the versatility and application of nitrogen-containing heterocyclic compounds in drug discovery and development (Flefel et al., 2018).
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-(6-pyridin-3-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-4-2-11-23-20(15)24-21(28)16-8-12-27(13-9-16)19-7-6-18(25-26-19)17-5-3-10-22-14-17/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZTRRSLFDDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.